

Dalamid: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Dalamid*

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of **Dalamid**, a critical agent in the fight against multidrug-resistant tuberculosis (MDR-TB). This document synthesizes key findings from clinical research, details its mechanism of action, and offers a comparison with other therapeutic alternatives.

Performance and Efficacy

Dalamid (also known as Deltiya® or OPC-67683) is a bicyclic nitroimidazole developed by Otsuka Pharmaceutical Co., Ltd. for the treatment of adult pulmonary MDR-TB.^[1] It has demonstrated potent activity against replicating, dormant, and intracellular *Mycobacterium tuberculosis* (MTB) bacilli.^[1]

Clinical Trial Data

A pivotal Phase III randomized controlled trial provided significant insights into the efficacy and safety of **Dalamid**.^[2] The trial was conducted across seven countries and involved adding either **Dalamid** or a placebo for six months to an optimized background regimen for MDR-TB, as recommended by the World Health Organization (WHO).^[2]

Outcome	Dalamid + Optimized Background Regimen	Placebo + Optimized Background Regimen	Note
Cure Rate	Similar	Similar	The trial did not confirm the efficacy findings of earlier studies regarding cure rates.[2]
Mortality Rate	Similar	Similar	Overall mortality rates were comparable between the two groups.[2]
Safety	No new safety concerns identified	-	The trial reinforced the safety profile of Dalamid relative to other second-line MDR-TB drugs.[2] The primary safety concern is QTcF interval prolongation. [1]

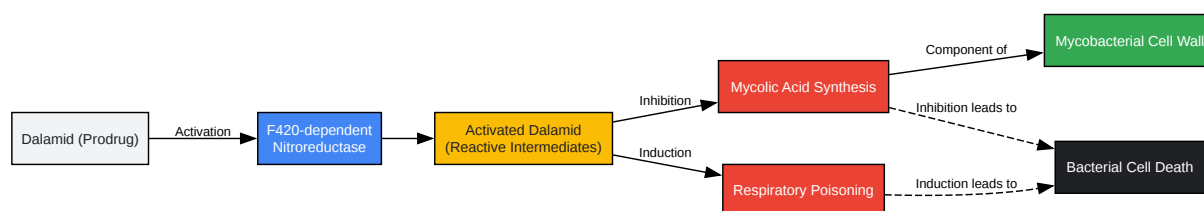
In an earlier Phase IIb clinical trial, the addition of **Dalamid** to an optimized background regimen for two months significantly increased sputum culture conversion rates in MDR-TB patients.[1]

A large-scale clinical trial is currently underway to assess the efficacy and safety of **Dalamid** compared to isoniazid for preventing active MDR-TB in high-risk household contacts of individuals with MDR-TB.[3] Final results from this trial are anticipated in 2024.[3]

Mechanism of Action

Dalamid is a prodrug that requires activation by the F420-dependent deazaflavin nitroreductase enzyme system within mycobacteria.[1][4] This activation process is crucial for

its antimycobacterial activity. The proposed mechanism involves two primary pathways: the inhibition of mycolic acid synthesis and respiratory poisoning.[5]



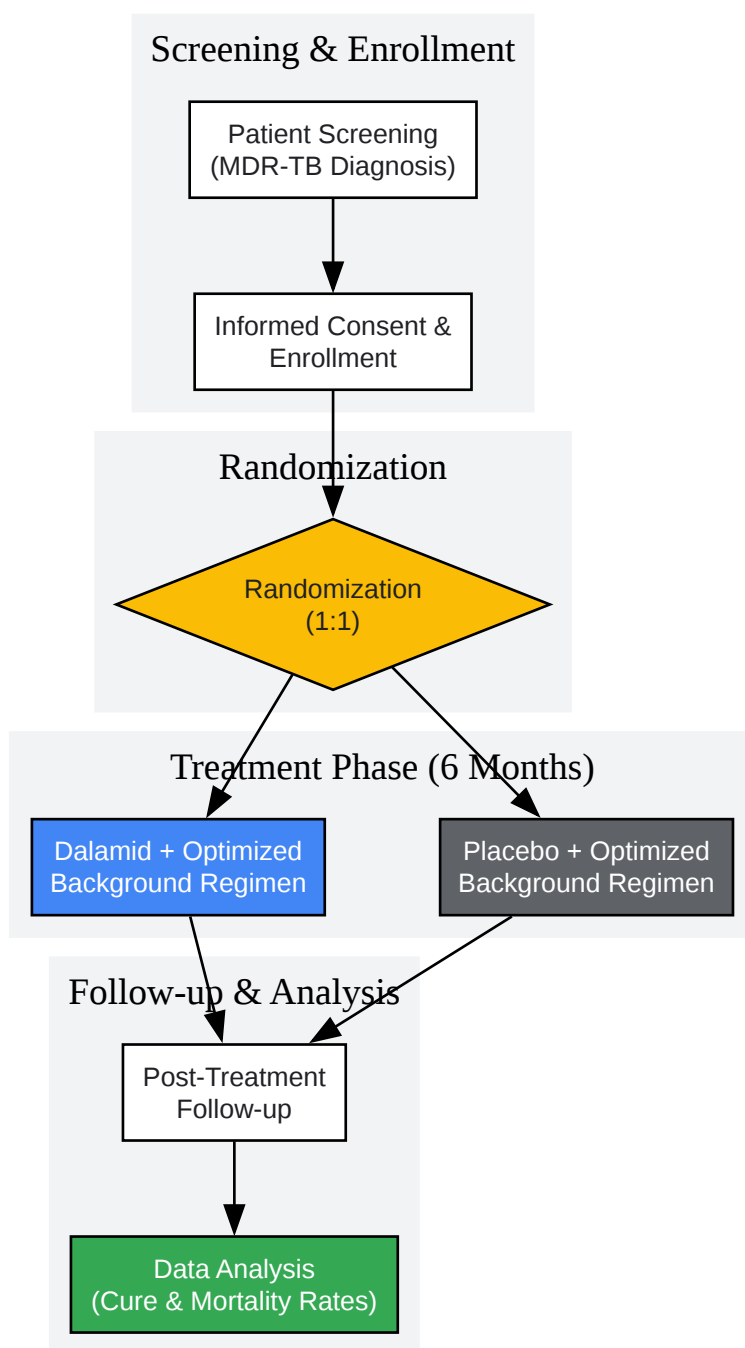
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Caption: Mechanism of action of **Dalamid**.

Experimental Protocols

Phase III Randomized Controlled Trial Workflow

The Phase III trial assessing **Dalamid**'s efficacy and safety followed a rigorous, double-blind, placebo-controlled design.[2]



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Caption: Generalized workflow of the Phase III **Dalamid** clinical trial.

Comparison with Other Drugs

Dalamid vs. Pretomanid

Dalamid and pretomanid are both nitroimidazoles with a similar proposed dual mechanism of action.[5] However, there are notable differences based on preclinical data.[5]

Feature	Dalamid	Pretomanid
In Vitro Activity	Lower Minimum Inhibitory Concentrations (MICs) compared to pretomanid.[5]	Higher MICs compared to Dalamid.[5]
Preclinical In Vivo Activity	Higher mycobacterial load reductions at lower doses.[5]	Requires higher doses to achieve similar mycobacterial load reduction as Dalamid.[5]
Drug Resistance	Spontaneous mutation frequencies range from 1.22×10^{-5} to 6.44×10^{-6} . [5] Some isolates resistant to pretomanid may retain susceptibility to Dalamid.[5]	Spontaneous mutation frequencies range from 1.0×10^{-5} to 6.5×10^{-7} . [5] Some isolates resistant to Dalamid may retain susceptibility to pretomanid.[5]

It is important to note that when comparing in vivo preclinical bactericidal activity at dose levels equivalent to currently approved clinical doses based on drug exposure, the difference in activity between the two compounds diminishes.[5]

Drug-Drug Interactions

Studies have shown that **Dalamid** has a low potential for clinically significant drug-drug interactions.[6][7] It can be safely co-administered with several antiretroviral drugs and other anti-TB drugs.[6] Specifically, **Dalamid** did not significantly affect the exposure of rifampin, pyrazinamide, and isoniazid.[6] While co-administration with ethambutol resulted in a roughly 25% increase in ethambutol exposure, this was not deemed clinically significant.[6]

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